molecular formula C17H15NO4 B14338367 Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- CAS No. 105251-69-2

Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)-

Cat. No.: B14338367
CAS No.: 105251-69-2
M. Wt: 297.30 g/mol
InChI Key: FHJJNOIABKBYQZ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- is a complex organic compound with the molecular formula C17H14O4 This compound is characterized by the presence of a butanoic acid backbone with an oxo group at the fourth position and a 9H-xanthen-9-ylamino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- typically involves the reaction of 9H-xanthene-9-amine with a suitable butanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- involves its interaction with specific molecular targets and pathways. The compound’s oxo and amino groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-(9H-xanthen-2-yl)butanoic acid
  • 4-Oxo-4-(9H-purin-6-ylamino)butanoic acid
  • 4-Oxo-4-(10H-phenothiazin-2-yl)butanoic acid

Uniqueness

Butanoic acid, 4-oxo-4-(9H-xanthen-9-ylamino)- is unique due to its specific structural features, such as the presence of the 9H-xanthen-9-ylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

105251-69-2

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid

InChI

InChI=1S/C17H15NO4/c19-15(9-10-16(20)21)18-17-11-5-1-3-7-13(11)22-14-8-4-2-6-12(14)17/h1-8,17H,9-10H2,(H,18,19)(H,20,21)

InChI Key

FHJJNOIABKBYQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)CCC(=O)O

Origin of Product

United States

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